molecular formula C11H14O3S2 B8245103 2-((2-Hydroxyethyl)disulfanyl)ethyl benzoate

2-((2-Hydroxyethyl)disulfanyl)ethyl benzoate

Cat. No.: B8245103
M. Wt: 258.4 g/mol
InChI Key: ZVSUDWLDDIIAET-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)disulfanyl)ethyl benzoate is an organic compound that features a disulfide bond, which is a functional group in which two sulfur atoms are bonded to each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)disulfanyl)ethyl benzoate typically involves the reaction of 2-mercaptoethanol with benzoic acid under specific conditions. One common method includes the use of a catalyst to facilitate the esterification reaction, where the hydroxyl group of the benzoic acid reacts with the thiol group of 2-mercaptoethanol to form the disulfide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents like ethanol or acetone can aid in the dissolution of reactants and improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)disulfanyl)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-((2-Hydroxyethyl)disulfanyl)ethyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of redox biology due to its disulfide bond, which is relevant in protein folding and cellular redox states.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)disulfanyl)ethyl benzoate involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiodiethanol: Similar structure but lacks the benzoate group.

    Bis(2-hydroxyethyl) disulfide: Another compound with a disulfide bond but different substituents.

Properties

IUPAC Name

2-(2-hydroxyethyldisulfanyl)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c12-6-8-15-16-9-7-14-11(13)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSUDWLDDIIAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCSSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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